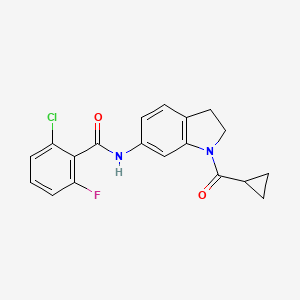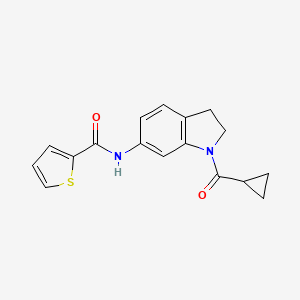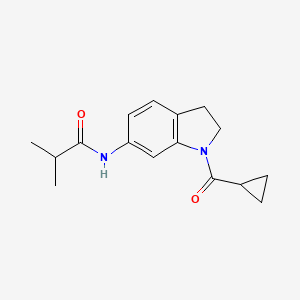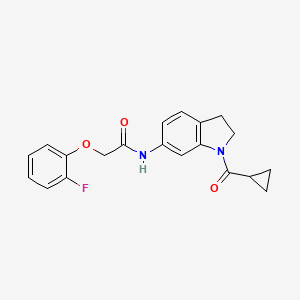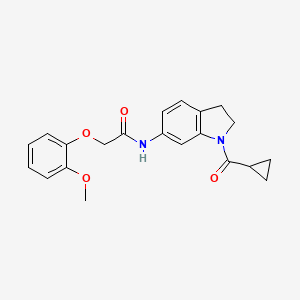
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide, also known as 6-chloro-N-acetylindoline-2-carboxamide (CICA), is an indole-based compound that has been used in scientific research for various applications. CICA has been used in the synthesis of various compounds, as an inhibitor of protein phosphatase 2A, and as a tool to study the biochemical and physiological effects of indole-based compounds. Additionally, CICA has been used in various laboratory experiments to study the effects of various compounds.
Scientific Research Applications
CICA has been used in various scientific research applications. CICA has been used as an inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular processes. CICA has also been used in the synthesis of various compounds, such as indoline-2-carboxylic acid derivatives, and as a tool to study the biochemical and physiological effects of indole-based compounds.
Mechanism of Action
CICA has been shown to inhibit PP2A activity by binding to the catalytic subunit of PP2A and blocking its ability to catalyze the transfer of phosphate groups from proteins. This inhibition of PP2A activity leads to the disruption of various cellular processes, including cell cycle progression, apoptosis, and cell migration.
Biochemical and Physiological Effects
CICA has been shown to have various biochemical and physiological effects. CICA has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration of cells. Additionally, CICA has been shown to have anti-inflammatory and anti-oxidative effects, as well as to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The use of CICA in laboratory experiments has several advantages and limitations. One advantage of using CICA in laboratory experiments is that it is a relatively inexpensive compound. Additionally, CICA is relatively stable and can be stored for long periods of time without significant degradation. However, CICA is not soluble in water and therefore must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, CICA is a relatively weak inhibitor of PP2A and therefore may not be suitable for experiments that require high levels of inhibition.
Future Directions
In the future, CICA may be used to further study the biochemical and physiological effects of indole-based compounds. Additionally, CICA may be used to develop new compounds with improved PP2A inhibitory activity. CICA may also be used to study the effects of indole-based compounds on other cellular processes, such as cell cycle progression, apoptosis, and cell migration. Additionally, CICA may be used to study the effects of indole-based compounds on other biological systems, such as the immune system and the nervous system. Finally, CICA may be used to develop new compounds with improved PP2A inhibitory activity for the treatment of various diseases.
Synthesis Methods
CICA can be synthesized using a variety of synthetic methods. The most common method for synthesizing CICA is through the reaction of 4-chlorophenol with indoline-2-carboxylic acid in the presence of anhydrous acetic acid. This reaction produces a compound with a molecular weight of 307.81 g/mol and a purity of 99.3%.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQZXBOUPJOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


